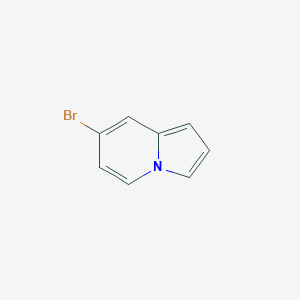

7-Bromoindolizine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 7-Bromoindolizines have been synthesized through various methods, demonstrating their versatility in chemical reactions. One method involves a one-pot, three-component cascade reaction leading to high yields of 1-bromoindolizines, showcasing their accessibility for further chemical modifications (Wang et al., 2014). Another approach for synthesizing these compounds includes regioselective lithiation of indolizines followed by halogenation, which provides a pathway to synthesize 5-halogenoindolizines with potential for further chemical transformations (Kuznetsov et al., 2008).

Antioxidant Properties

- 1-Bromo-7-cyano-2,3-diphenylindolizine, a derivative of 7-bromoindolizine, has demonstrated the ability to act as an antioxidant. This compound has been found to inhibit lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative stress (Østby et al., 2000).

Anti-inflammatory Applications

- Indolizine derivatives, including those with bromo substituents, have shown moderate anti-inflammatory effects. This has been observed in compounds like 3-aminoindolizines, suggesting the potential use of this compound derivatives in developing new anti-inflammatory drugs (Wei et al., 2014).

Applications in Drug Delivery

- This compound derivatives have been studied as solubility enhancers and nanocarriers for pharmaceutical compounds with potential antitumoral and anti-trypanosomal activity. Their interaction with dendrimers, such as Poly(amidoamine) and Poly(propylenimine), has been explored to improve solubility in physiological media, thus enhancing their therapeutic potential (Dib et al., 2019).

Antimicrobial Potential

- Bromo-substituted indolizines, including those derived from this compound, have been investigated for their antimicrobial properties. The synthesis and testing of nitro-2-phenylindolizines with bromo substituents suggest their potential as antimicrobial agents (Lins et al., 1982).

Inhibition of Mycobacterium Tuberculosis

- Structural analysis of phenylindolizine-based drugs, which may include this compound derivatives, has indicated their inhibitory action towards Mycobacterium tuberculosis. This suggests their potential role in treating tuberculosis and related infections (Hasija et al., 2020).

Propiedades

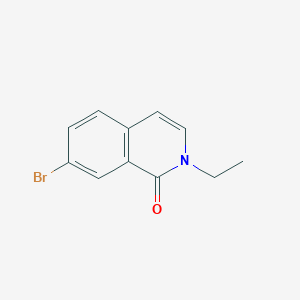

IUPAC Name |

7-bromoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZYFMOZQDRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

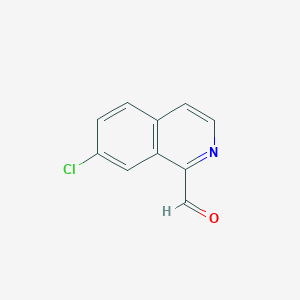

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)

![[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B1380688.png)

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)